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molecular formula C6H4FNO2 B058218 2-Fluoronicotinic acid CAS No. 393-55-5

2-Fluoronicotinic acid

Cat. No. B058218
M. Wt: 141.1 g/mol
InChI Key: LLLVHTWJGWNRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642624B2

Procedure details

2-Fluoropyridine-3-carboxylic acid (7 g, Step C) was suspended in SOCl2 (100 mL). After heating under reflux for 2 h, the mixture became homogeneous. Excess SOCl2 was removed in vacuo to afford a brown solid as desired product.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.O=S(Cl)[Cl:13]>>[F:1][C:2]1[C:7]([C:8]([Cl:13])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=NC=CC=C1C(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess SOCl2 was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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